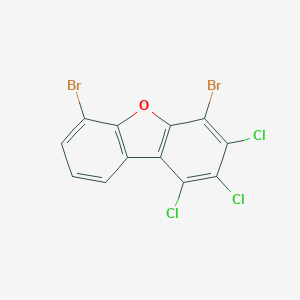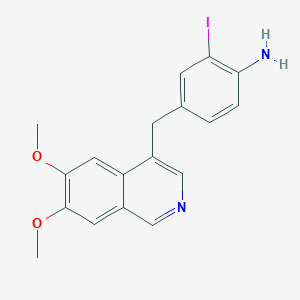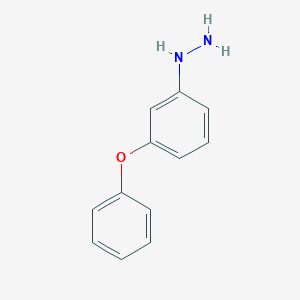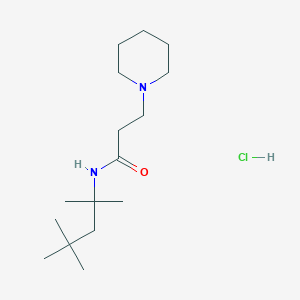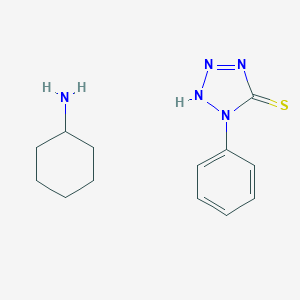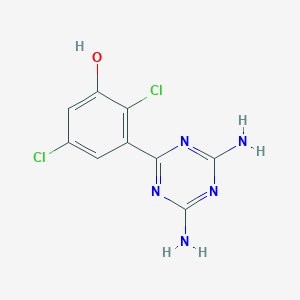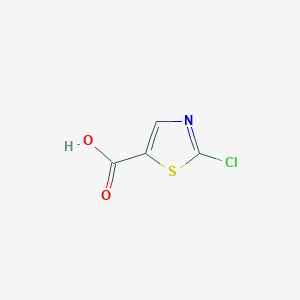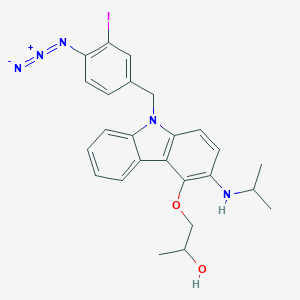
(2-Acetyloxypyridin-4-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetyloxypyridin-4-yl) acetate, also known as APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method that involves the use of certain reagents.
作用機序
The mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2-Acetyloxypyridin-4-yl) acetate has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects.
生化学的および生理学的効果
(2-Acetyloxypyridin-4-yl) acetate has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that (2-Acetyloxypyridin-4-yl) acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects. In vivo studies have shown that (2-Acetyloxypyridin-4-yl) acetate can reduce inflammation and tissue damage in animal models of various diseases, including arthritis and colitis.
実験室実験の利点と制限
The use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments has several advantages, including its high yield and purity, as well as its potent anti-inflammatory and antioxidant properties. However, there are also some limitations to the use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments. For example, (2-Acetyloxypyridin-4-yl) acetate is relatively unstable and can decompose under certain conditions, which may affect the accuracy of experimental results. Additionally, the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of (2-Acetyloxypyridin-4-yl) acetate. One direction is the development of new drugs based on the structure of (2-Acetyloxypyridin-4-yl) acetate, which may have improved pharmacological properties and fewer side effects. Another direction is the investigation of the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate, which may provide insight into its potential therapeutic applications. Additionally, the use of (2-Acetyloxypyridin-4-yl) acetate in material science may lead to the development of new materials with unique properties. Finally, the use of (2-Acetyloxypyridin-4-yl) acetate in combination with other compounds may enhance its therapeutic effects and reduce its limitations in lab experiments.
合成法
The synthesis of (2-Acetyloxypyridin-4-yl) acetate involves the reaction of 2-acetylpyridine with acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through a series of steps, including crystallization and recrystallization. The yield of (2-Acetyloxypyridin-4-yl) acetate obtained through this method is typically high, making it a reliable and efficient way to synthesize this compound.
科学的研究の応用
(2-Acetyloxypyridin-4-yl) acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-Acetyloxypyridin-4-yl) acetate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In drug discovery, (2-Acetyloxypyridin-4-yl) acetate has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, (2-Acetyloxypyridin-4-yl) acetate has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
103815-02-7 |
|---|---|
製品名 |
(2-Acetyloxypyridin-4-yl) acetate |
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
(2-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |
InChIキー |
OVVIHYVSFRKRDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
同義語 |
2,4-Pyridinediol,diacetate(ester)(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
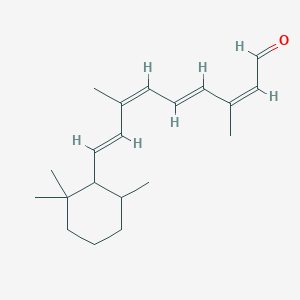
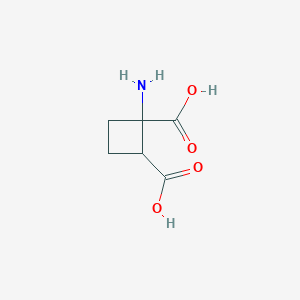
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
